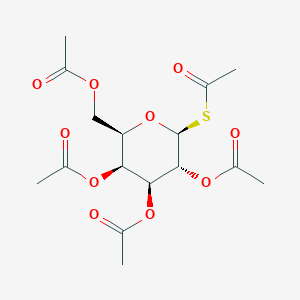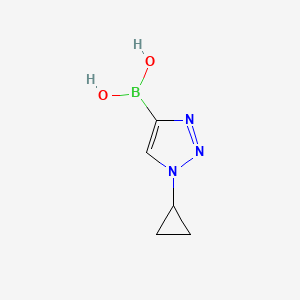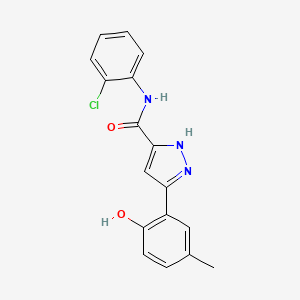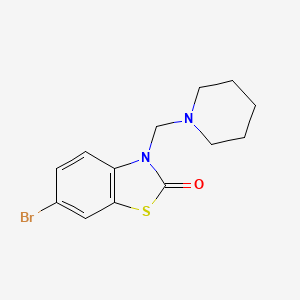
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is a derivative of galactose, a type of sugar. This compound is characterized by the presence of five acetyl groups and a thio group attached to the galactopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose typically involves the acetylation of beta-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as perchloric acid.
Chemical Reactions Analysis
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as sodium methoxide.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Scientific Research Applications
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including as a prodrug.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose involves its interaction with specific enzymes and receptors. The acetyl groups can be cleaved by esterases, releasing the active thio-galactopyranose. This active form can then interact with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but lacks the thio group.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Different sugar moiety (glucose instead of galactose).
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar to the alpha form but with a different anomeric configuration.
Properties
Molecular Formula |
C16H22O10S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
InChI Key |
CFAJEDWNNGFOQV-CWVYHPPDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)

![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)

![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
